(1S,2S,4R,8S,9S,11S,12S,13R)-19-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-ene-8-carboxylic acid
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Overview
Description
The compound (1S,2S,4R,8S,9S,11S,12S,13R)-19-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-ene-8-carboxylic acid is a complex organic molecule with a unique structure. This compound is characterized by its multiple chiral centers, fluorine atom, hydroxyl group, and carboxylic acid functionality. It belongs to a class of compounds known for their intricate ring systems and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry and functional group placement. Common synthetic routes may include:
Formation of the core ring system: This step often involves cyclization reactions, such as Diels-Alder reactions, to form the pentacyclic structure.
Introduction of functional groups: Functional groups like the hydroxyl and carboxylic acid are introduced through selective oxidation and reduction reactions.
Fluorination: The fluorine atom is typically introduced using electrophilic fluorination reagents under controlled conditions to ensure regioselectivity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet demand.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to a secondary alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride) are common.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or carboxylic acid, while reduction of the ketone group would yield a secondary alcohol.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may interact with biological macromolecules, making it a potential candidate for drug discovery.
Medicine: It may exhibit pharmacological activity, such as anti-inflammatory or anticancer properties.
Industry: It can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These may include:
Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Receptors: It may interact with cell surface receptors, triggering a cascade of intracellular signaling pathways.
DNA/RNA: The compound may intercalate into DNA or RNA, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- (1S,2S,4R,8S,9S,11S,12S,13R)-19-chloro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-ene-8-carboxylic acid
- (1S,2S,4R,8S,9S,11S,12S,13R)-19-bromo-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-ene-8-carboxylic acid
Uniqueness
The presence of the fluorine atom in the compound makes it unique compared to its chloro and bromo analogs. Fluorine atoms can significantly alter the compound’s electronic properties, metabolic stability, and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C23H31FO6 |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
(1S,2S,4R,8S,9S,11S,12S,13R)-19-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-ene-8-carboxylic acid |
InChI |
InChI=1S/C23H31FO6/c1-20(2)29-17-9-13-12-8-15(24)14-7-11(25)5-6-21(14,3)18(12)16(26)10-22(13,4)23(17,30-20)19(27)28/h7,12-13,15-18,26H,5-6,8-10H2,1-4H3,(H,27,28)/t12-,13-,15?,16-,17+,18+,21-,22-,23-/m0/s1 |
InChI Key |
QKEFRDAGCADSTE-CHPUCWSMSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1C(C[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3C[C@@H]5[C@]4(OC(O5)(C)C)C(=O)O)C)O)F |
Canonical SMILES |
CC1(OC2CC3C4CC(C5=CC(=O)CCC5(C4C(CC3(C2(O1)C(=O)O)C)O)C)F)C |
Origin of Product |
United States |
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